1-(4-Isopropylphenyl)-7-methyl-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
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Overview
Description
1-(4-Isopropylphenyl)-7-methyl-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a useful research compound. Its molecular formula is C24H20N2O3S and its molecular weight is 416.5. The purity is usually 95%.
BenchChem offers high-quality 1-(4-Isopropylphenyl)-7-methyl-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-Isopropylphenyl)-7-methyl-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Conjugated Polymers and Electronic Device Applications
Research on conjugated polymers containing diketopyrrolopyrrole (DPP)-based polymers, similar in structural complexity to the compound , indicates significant potential in electronic device applications. These polymers have shown high performance due to their optical and electrochemical properties, suggesting that compounds with similar electron-deficient pigments could be promising for high-performance electronic devices (Zhifeng Deng et al., 2019).
Diketopyrrolopyrroles in Dyes and Electronic Devices
Diketopyrrolopyrroles, which share a structural resemblance with the target compound, are widely used as dyes in various applications including field-effect transistors, bulk-heterojunction solar cells, and fluorescence imaging. The extensive utility of these compounds underscores their importance in the synthesis of materials for electronic devices and sensors, highlighting a possible area of application for compounds with similar chemical structures (M. Grzybowski & D. Gryko, 2015).
Chemical and Biological Properties of Heterocyclic Compounds
The compound , with a heterocyclic core, might share similarities in chemical reactivity and biological properties with other heterocyclic compounds. For instance, pyrimidine appended optical sensors, highlighting the role of heterocyclic compounds in creating sensitive materials for detection and biological applications, suggest a potential research direction for exploring the biological significance of such molecules (Gitanjali Jindal & N. Kaur, 2021).
Pharmacological Importance of Heterocyclic Nuclei
The pharmacological importance of heterocyclic nuclei, particularly those related to thiazolidin-4-ones, indicates a broad spectrum of potential activities against various diseases. This suggests that compounds like "1-(4-Isopropylphenyl)-7-methyl-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione" could be explored for their pharmacological potentials, especially in medicinal chemistry (Jonas da Silva Santos et al., 2018).
Mechanism of Action
Target of Action
Thiazole derivatives, which this compound is a part of, have been found to have diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . This allows the thiazole ring to undergo electrophilic substitution at the C-5 atom and nucleophilic substitution at the C-2 atom . These properties could potentially influence the interaction of the compound with its targets.
Biochemical Pathways
Molecules containing a thiazole ring, when entering physiological systems, behave unpredictably and reset the system differently . These molecules may activate or stop the biochemical pathways and enzymes or stimulate or block the receptors in the biological systems .
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties could potentially influence the bioavailability of the compound.
Result of Action
Thiazole derivatives have been associated with a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Action Environment
The solubility properties of thiazole compounds could potentially influence their action in different environments .
properties
IUPAC Name |
7-methyl-1-(4-propan-2-ylphenyl)-2-(1,3-thiazol-2-yl)-1H-chromeno[2,3-c]pyrrole-3,9-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N2O3S/c1-13(2)15-5-7-16(8-6-15)20-19-21(27)17-12-14(3)4-9-18(17)29-22(19)23(28)26(20)24-25-10-11-30-24/h4-13,20H,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBBDPGCSWJHWJO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC3=C(C2=O)C(N(C3=O)C4=NC=CS4)C5=CC=C(C=C5)C(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Isopropylphenyl)-7-methyl-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.